

Application Notes and Protocols for Chloralose-Urethane Anesthesia in Rodents

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Compound of Interest

Compound Name: Chloralose

Cat. No.: B1664795

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Introduction

The combination of **chloralose** and urethane is a widely utilized anesthetic regimen in physiological and pharmacological research involving rodents, particularly for non-recovery surgical procedures. This anesthetic mixture is favored for its ability to induce long-lasting surgical anesthesia while preserving autonomic and cardiovascular reflexes with minimal depression.^{[1][2]} These characteristics make it particularly suitable for studies requiring stable physiological recordings over extended periods.

These application notes provide a detailed protocol for the preparation, administration, and monitoring of **chloralose**-urethane anesthesia in rats and mice. It is intended for researchers, scientists, and drug development professionals familiar with laboratory animal handling and surgical procedures.

Data Presentation

Anesthetic Dosages

Successful anesthesia depends on the correct dosage, which can vary based on the species, strain, age, and health of the animal. The following table provides recommended starting dosages for inducing and maintaining anesthesia with a **chloralose**-urethane combination.

Researchers should always begin with the lower end of the dose range and adjust as necessary based on the animal's response.

Species	Route of Administration	Induction Dose (per kg body weight)	Maintenance Dose
Rat	Intraperitoneal (IP) or Intravenous (IV)	α -chloralose: 50-60 mg/kg Urethane: 500-800 mg/kg	10-20% of the initial induction dose, administered as needed to maintain the desired anesthetic depth.
Mouse	Intraperitoneal (IP)	α -chloralose: 50-60 mg/kg Urethane: 500-800 mg/kg	10-20% of the initial induction dose, administered as needed to maintain the desired anesthetic depth.

Note: The combination of urethane and α -**chloralose** is often used to reduce the required dose of each component, thereby minimizing their individual side effects.^[3] Urethane is a known carcinogen and should be handled with appropriate safety precautions.^[4] For non-recovery procedures, urethane alone can be used at a dose of 1.2-1.5 g/kg.^[5]

Physiological Parameters

Continuous monitoring of physiological parameters is critical to ensure the well-being of the animal and the stability of the anesthetic plane. The following table outlines normal physiological ranges for rats and mice and the expected changes under **chloralose**-urethane anesthesia.

Parameter	Species	Normal Range (Awake)	Anesthetized Range
Respiratory Rate	Rat	70 - 110 breaths/min[4][6]	50 - 90 breaths/min
Mouse	100 - 200 breaths/min	55 - 100 breaths/min[7]	
Heart Rate	Rat	260 - 500 beats/min[4][6]	250 - 400 beats/min
Mouse	300 - 750 beats/min	300 - 500 beats/min[7]	
Body Temperature	Rat	35.9 - 37.5 °C[4][6]	Maintain at 36.5 - 37.5 °C with external heat source
Mouse	36.5 - 38.0 °C	Maintain at 36.5 - 37.5 °C with external heat source[7]	

Note: A 50% drop in respiratory rate from the normal resting rate can be an indicator of a deep anesthetic plane.[6][7] Hypothermia is a common side effect of anesthesia and must be counteracted with a heating pad or other warming device.

Experimental Protocols

Preparation of Anesthetic Solution

Proper preparation of the **chloralose**-urethane solution is crucial for its efficacy and safety. α -**chloralose** has poor solubility in water at room temperature.[8]

Materials:

- α -**chloralose** powder
- Urethane (ethyl carbamate) powder
- Sterile isotonic saline (0.9% NaCl) or sterile distilled water

- Heating plate or water bath
- Sterile beaker or flask
- Magnetic stirrer and stir bar
- Sterile filter (0.22 μm)
- Sterile syringes and needles

Procedure:

- Calculate Required Amounts: Based on the desired concentration and volume, calculate the mass of α -**chloralose** and urethane needed. A common stock solution contains 1% α -**chloralose** (10 mg/mL) and 10% urethane (100 mg/mL).
- Heating the Vehicle: Gently heat the sterile saline or distilled water to 50-60°C.[8] This is essential for dissolving the α -**chloralose**. Do not boil.
- Dissolving the Anesthetics:
 - Place the heated saline/water in a sterile beaker on a magnetic stirrer.
 - Slowly add the urethane powder while stirring until it is completely dissolved.
 - Gradually add the α -**chloralose** powder to the urethane solution. Continue stirring until all solids are dissolved. The solution should be clear.
- Cooling and Filtering:
 - Allow the solution to cool to room temperature. Be aware that α -**chloralose** may precipitate out of solution if it cools too quickly or is left to stand for a long period.[8]
 - Once cooled, sterile-filter the solution using a 0.22 μm filter into a sterile container.
- Storage: The anesthetic solution should be prepared fresh before each experiment. If short-term storage is necessary, it should be stored in a tightly sealed, light-protected container at room temperature and used within 24 hours. Visually inspect for any precipitation before use.

Anesthesia Induction and Maintenance

Pre-Anesthetic Procedures:

- **Animal Acclimation:** Ensure animals have been properly acclimated to the facility to minimize stress.
- **Fasting:** Fasting is generally not required for rodents. If necessary for the experimental design, limit it to 2-3 hours.^[6] Water should not be restricted.
- **Weighing:** Accurately weigh the animal immediately before anesthetic administration to ensure correct dosage calculation.
- **Eye Lubrication:** Apply a sterile ophthalmic ointment to the eyes to prevent corneal drying during anesthesia.

Induction:

- **Administration:** Administer the calculated induction dose via the chosen route (intraperitoneal or intravenous). The intravenous route, typically via a tail vein, provides a more rapid onset of anesthesia.^[8]
- **Monitoring Onset:** Place the animal in a quiet, warm cage and observe for the loss of the righting reflex, which indicates the onset of anesthesia. The induction time is typically 10-15 minutes.

Maintenance:

- **Assessing Anesthetic Depth:** The depth of anesthesia should be assessed by monitoring the pedal withdrawal reflex (toe pinch). The absence of a withdrawal response to a firm pinch indicates a surgical plane of anesthesia.
- **Physiological Monitoring:** Continuously monitor the respiratory rate, heart rate, and body temperature as outlined in the table above.
- **Supplemental Doses:** If the animal responds to noxious stimuli or physiological parameters indicate a lightening of the anesthetic plane, administer a supplemental dose of the anesthetic solution (typically 10-20% of the initial induction dose).

- Supportive Care:

- Maintain the animal's body temperature using a regulated heating pad.
- Ensure a patent airway throughout the procedure.

Recovery (for survival procedures - use of urethane is not recommended for recovery surgeries):

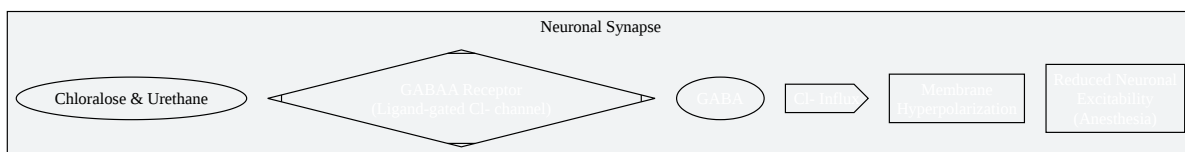
- Place the animal in a clean, warm cage and monitor closely until it is fully ambulatory.
- Provide supportive care as needed, including fluid therapy and analgesics.

Euthanasia (for non-recovery procedures):

- At the conclusion of the experiment, euthanize the animal using an approved method without allowing it to regain consciousness.

Mandatory Visualizations

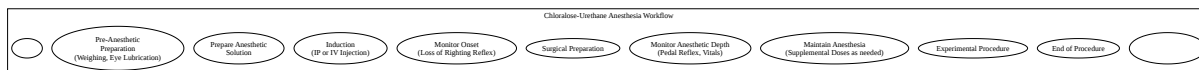
Signaling Pathway



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Caption: Mechanism of action for **chloralose** and urethane anesthesia.

Experimental Workflow



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Caption: Experimental workflow for non-recovery rodent surgery.

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